

Spectroscopic Profile of 1-(Aminomethyl)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Aminomethyl)cyclohexanol

Cat. No.: B1329751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(Aminomethyl)cyclohexanol**, a valuable building block in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **1-(Aminomethyl)cyclohexanol** and its hydrochloride salt are summarized in the tables below. Direct spectral data for the free base of **1-(Aminomethyl)cyclohexanol** is limited in publicly available literature; therefore, expected ranges and data from its hydrochloride salt are provided for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ^1H and ^{13}C NMR chemical shifts for **1-(Aminomethyl)cyclohexanol** is based on the analysis of its functional groups (a primary amine and a tertiary alcohol on a cyclohexane ring) and comparison with similar structures. The hydrogens on the amine and alcohol groups are exchangeable and may appear as broad signals or not be observed depending on the solvent and concentration.^{[1][2][3][4]}

Table 1: Predicted ^1H NMR Spectral Data for **1-(Aminomethyl)cyclohexanol**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Cyclohexane CH ₂	1.2 - 1.8	Multiplet	10H
CH ₂ -NH ₂	~2.5 - 3.0	Singlet/Broad	2H
NH ₂	Variable (Broad)	Singlet	2H
OH	Variable (Broad)	Singlet	1H

Table 2: Predicted ¹³C NMR Spectral Data for **1-(Aminomethyl)cyclohexanol**

Carbon	Chemical Shift (δ , ppm)
Quaternary C-OH	~70 - 75
CH ₂ -NH ₂	~45 - 55
Cyclohexane CH ₂	~20 - 40

Infrared (IR) Spectroscopy

The IR spectrum of **1-(Aminomethyl)cyclohexanol** is characterized by the vibrational frequencies of its O-H, N-H, C-H, and C-O bonds. The broadness of the O-H and N-H stretches is due to hydrogen bonding. Data for the hydrochloride salt is also available and shows characteristic shifts.^[5]

Table 3: Key IR Absorption Bands for **1-(Aminomethyl)cyclohexanol**

Functional Group	Wavenumber (cm-1)	Intensity	Description
O-H (Alcohol)	3200 - 3600	Strong, Broad	H-bonded O-H stretch
N-H (Amine)	3300 - 3500	Medium, Broad	N-H stretch (primary amines show two bands)
C-H (Aliphatic)	2850 - 2960	Strong	C-H stretch
C-N	1000 - 1250	Medium	C-N stretch
C-O (Alcohol)	1050 - 1260	Strong	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry of **1-(Aminomethyl)cyclohexanol** would likely proceed via electron ionization (EI), leading to fragmentation. The molecular ion peak may be weak or absent.[6] Alpha-cleavage is a common fragmentation pathway for both alcohols and amines, resulting in the loss of an alkyl radical to form a stable cation.[7][8]

Table 4: Predicted Mass Spectrometry Data for **1-(Aminomethyl)cyclohexanol**

m/z	Interpretation
129	Molecular Ion [M]+
112	[M-NH3]+
98	[M-CH2NH2]+
81	[C6H9]+ (from cyclohexyl ring fragmentation)
56	[C4H8]+ (from cyclohexyl ring fragmentation)
30	[CH2NH2]+ (from alpha-cleavage)

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **1-(Aminomethyl)cyclohexanol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-(Aminomethyl)cyclohexanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical, as protic solvents like D_2O will result in the exchange of the -OH and -NH $_2$ protons, causing their signals to disappear from the ^1H NMR spectrum.^{[1][2][3]}
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of **1-(Aminomethyl)cyclohexanol**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid or liquid sample directly onto the ATR crystal.^[9]
 - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Sample Preparation (KBr Pellet - for solids):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} . Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of **1-(Aminomethyl)cyclohexanol**.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

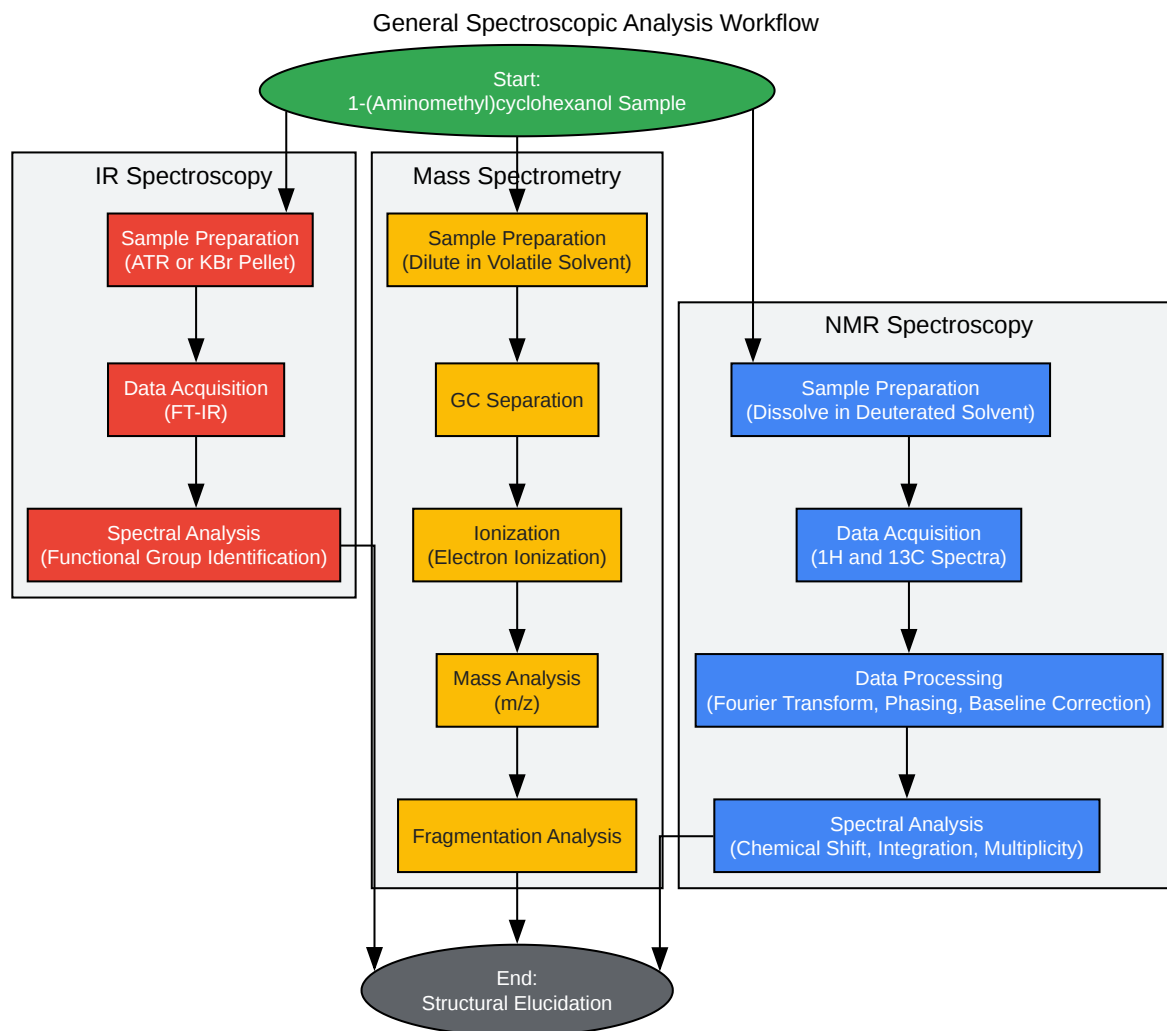
- Sample Preparation: Prepare a dilute solution of **1-(Aminomethyl)cyclohexanol** (approximately 10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol or

dichloromethane.[10]

- Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Set to a temperature of 250-280°C. A split or splitless injection can be used depending on the sample concentration.
 - Oven Temperature Program: An initial temperature of 50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-300°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: Typically set to 230°C.
 - Quadrupole Temperature: Typically set to 150°C.

Visualizations

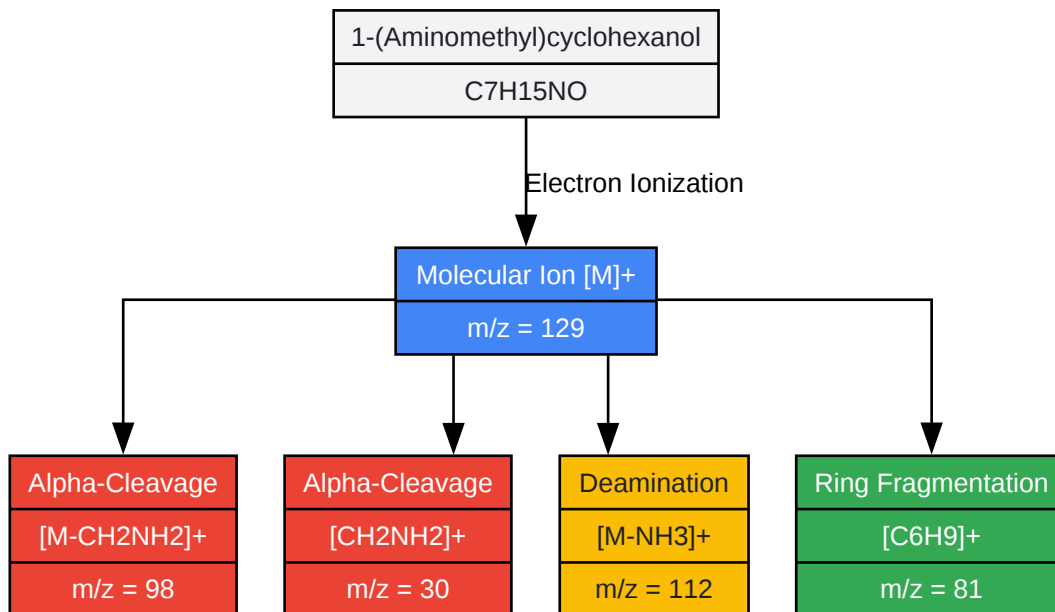
The following diagrams illustrate the general workflows for the spectroscopic techniques described.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Postulated Mass Spectrometry Fragmentation of 1-(Aminomethyl)cyclohexanol



[Click to download full resolution via product page](#)

Caption: Fragmentation Pathways in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. 1-AMINOMETHYL-1-CYCLOHEXANOL HYDROCHLORIDE(19968-85-5) IR Spectrum [chemicalbook.com]
- 6. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. webassign.net [webassign.net]
- 10. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-(Aminomethyl)cyclohexanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329751#spectroscopic-data-of-1-aminomethyl-cyclohexanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com